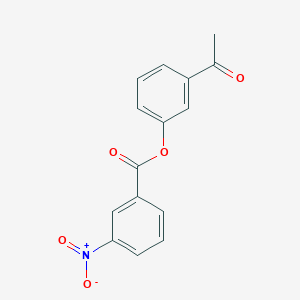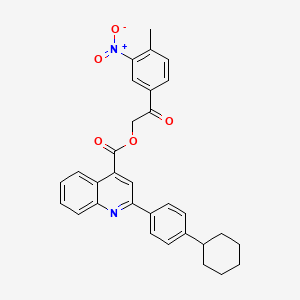![molecular formula C28H27N5O3 B10879359 N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)
N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE is a complex organic compound that features a quinoxaline moiety, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline moiety can be synthesized through various methods, including the condensation of o-phenylenediamine with α-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Major products formed from these reactions include quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for therapeutic applications, including drug development for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N1-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE involves its interaction with molecular targets and pathways. The quinoxaline moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2,3-Diphenylquinoxaline
- 6,7-Dimethylquinoxaline
- 2-Methylquinoxaline
Uniqueness
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, anilino, and oxoethyl groups enhances its potential for diverse applications compared to other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C28H27N5O3 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
N-[2-[[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]amino]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C28H27N5O3/c1-3-19-12-13-21(25-15-29-22-6-4-5-7-23(22)32-25)14-24(19)33-27(35)17-30-26(34)16-31-28(36)20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3,(H,30,34)(H,31,36)(H,33,35) |
InChI-Schlüssel |
RXSIHKNANYVEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)CNC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone](/img/structure/B10879295.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879311.png)
![N-(4-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879318.png)

![4-(4,8-diethoxy-1,3-dimethyl-6H-cyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B10879331.png)
![ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879339.png)
![(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10879370.png)
